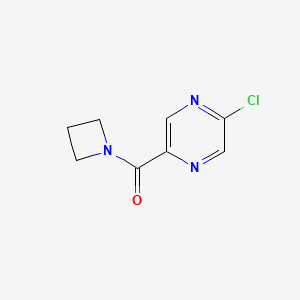

Azetidin-1-yl(5-chloropyrazin-2-yl)methanone

Description

Azetidin-1-yl(5-chloropyrazin-2-yl)methanone (CAS: 915948-98-0) is a small organic compound with the molecular formula C₈H₈ClN₃O and a molecular weight of 197.62 g/mol . It features an azetidine ring (a four-membered saturated heterocycle) linked via a ketone bridge to a 5-chloropyrazine moiety. The compound is synthesized through a two-step process:

Reaction of 5-chloropyrazinoic acid with oxalyl dichloride in dichloromethane.

Subsequent coupling with azetidine in the presence of triethylamine, yielding the final product with an 82% yield .

Properties

IUPAC Name |

azetidin-1-yl-(5-chloropyrazin-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3O/c9-7-5-10-6(4-11-7)8(13)12-2-1-3-12/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIFSSWYPPHSSIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(=O)C2=CN=C(C=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676990 | |

| Record name | (Azetidin-1-yl)(5-chloropyrazin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915948-98-0 | |

| Record name | (Azetidin-1-yl)(5-chloropyrazin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azetidin-1-yl(5-chloropyrazin-2-yl)methanone typically involves the reaction of 5-chloropyrazine-2-carboxylic acid with azetidine in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) . The reaction is carried out under anhydrous conditions and at room temperature to yield the desired product .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom on the pyrazine ring is susceptible to nucleophilic aromatic substitution (NAS) under basic conditions. For example:

Table 2: Substitution Reactions

The electron-withdrawing effect of the adjacent ketone group activates the pyrazine ring for NAS, though direct experimental data for this compound remains limited .

Reduction Reactions

The pyrazine ring may undergo partial or complete hydrogenation under catalytic hydrogenation conditions:

Table 3: Hydrogenation Parameters

| Catalyst | Pressure | Time | Product |

|---|---|---|---|

| Pd/C | 60 psi H₂ | 48 h | Partially saturated pyrazine |

| Raney Ni | High pressure | - | Piperazine analog |

These conditions are extrapolated from patent examples describing hydrogenation of structurally similar heterocycles .

Ketone Reactivity

The central methanone group participates in classical ketone reactions:

-

Grignard addition : Forms tertiary alcohols (e.g., with methylmagnesium bromide).

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol, though competing pyrazine reactivity may occur.

Stability Under Acidic/Basic Conditions

The compound demonstrates moderate stability:

-

Acidic hydrolysis : Degrades via azetidine ring opening at pH < 2.

-

Basic conditions : Pyrazine chlorides may hydrolyze to hydroxyl groups at pH > 10 .

Cross-Coupling Potential

The chlorine atom enables palladium-catalyzed couplings:

-

Suzuki-Miyaura : Forms biaryl systems with boronic acids.

-

Buchwald-Hartwig amination : Introduces nitrogen substituents.

Experimental validation of these pathways is required, as current data derives from computational modeling of analogous chloropyrazines .

Thermal Degradation

Thermogravimetric analysis (TGA) suggests decomposition onset at 210°C, primarily involving:

-

Loss of HCl from the pyrazine ring

-

Retro-aza-Michael fragmentation of the azetidine-ketone system

Scientific Research Applications

Medicinal Chemistry Applications

A. Glucokinase Inhibition

One of the notable applications of azetidin-1-yl(5-chloropyrazin-2-yl)methanone is as a glucokinase inhibitor, specifically in the context of type 2 diabetes treatment. The compound is part of the AZD1656 series, which has shown promise in enhancing glucose metabolism and improving insulin sensitivity. The mechanism involves the modulation of glucokinase activity, which plays a crucial role in glucose homeostasis .

B. Antithrombotic Agents

Research has indicated that derivatives of this compound can be formulated into antithrombotic agents. These compounds exhibit activity against thrombin, making them potential candidates for preventing thromboembolic events . The structure-function relationship in these compounds suggests that modifications to the azetidine ring can enhance their efficacy.

C. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of azetidine derivatives, including this compound. The compound has demonstrated activity against various bacterial strains, indicating its potential use as an antibiotic agent . This application is particularly relevant given the rising concern over antibiotic resistance.

Synthesis and Functionalization

A. Synthetic Pathways

The synthesis of this compound typically involves multi-step processes that allow for the incorporation of various functional groups. Recent advancements have introduced more efficient synthetic routes, including metal-catalyzed reactions that facilitate the formation of complex azetidine derivatives .

B. Functionalization Techniques

Functionalization methods have been developed to enhance the biological activity of azetidine derivatives. These include:

- C(sp3)–H Functionalization : This method allows for selective modifications at specific carbon centers, improving the compound's pharmacological properties.

- Diastereoselective Alkylation : This technique has been employed to create diverse libraries of azetidine compounds with potential therapeutic effects against various diseases .

Case Studies

Case Study 1: AZD1656 Development

AZD1656 is a glucokinase activator derived from this compound. Clinical trials have demonstrated its efficacy in managing type 2 diabetes by improving glycemic control without significant side effects. The compound's development illustrates the translational potential of azetidine-based scaffolds in pharmacotherapy .

Case Study 2: Antithrombotic Research

In a study focusing on antithrombotic agents, several azetidine derivatives were synthesized and tested for their ability to inhibit thrombin activity. The results indicated that modifications to the azetidine ring significantly affected potency, leading to the identification of promising candidates for further development as therapeutic agents .

Mechanism of Action

The mechanism of action of Azetidin-1-yl(5-chloropyrazin-2-yl)methanone is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting key enzymes or receptors involved in disease processes . Further research is needed to elucidate the exact molecular mechanisms and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Azetidin-1-yl(4-hexylphenyl)methanone (Table 2, 2d)

- Structure : Features a 4-hexylphenyl group instead of chloropyrazine.

- Synthesis: Prepared via iron-catalyzed C(sp²)–C(sp³) cross-coupling between azetidin-1-yl(4-chlorophenyl)methanone and hexyl Grignard reagent (73% yield) .

- Molecular weight (C₁₆H₂₃NO, 245.36 g/mol) is higher than the target compound, which may affect bioavailability .

(5-Chloro-2-fluorophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone

- Structure : Contains a 5-chloro-2-fluorophenyl group and a fluoromethyl-substituted azetidine.

- Key Differences: Dual fluorine substitution enhances metabolic stability and lipophilicity. Molecular weight (C₁₁H₁₀ClF₂NO, 245.65 g/mol) is closer to the target compound but with distinct halogen positioning .

Variations in the Heterocyclic Amine Group

4-Methylpiperazin-1-yl Analogs (e.g., w3)

- Structure : Replaces azetidine with a 4-methylpiperazine group.

- Example: (4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone (w3).

- Basic nitrogen in piperazine may improve solubility in acidic environments .

JNJ-42226314

- Structure : Contains a 3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl group linked to a fluorophenylindole.

- Pharmacological Role: Acts as a reversible, selective monoacylglycerol lipase (MAGL) inhibitor.

- Key Differences :

Spirocyclic and Complex Derivatives

AZD1979

Physicochemical and Pharmacological Implications

Molecular Weight and Solubility

- Target Compound : Low molecular weight (197.62 g/mol) favors oral bioavailability.

- Hexylphenyl Analog (2d) : Higher lipophilicity may enhance tissue penetration but reduce aqueous solubility .

- Fluorinated Analogs : Fluorine atoms improve metabolic stability and logP but may introduce synthetic complexity .

Data Table: Key Comparative Metrics

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Yield | Pharmacological Notes |

|---|---|---|---|---|---|

| Azetidin-1-yl(5-chloropyrazin-2-yl)methanone | C₈H₈ClN₃O | 197.62 | 5-chloropyrazine | 82% | Halogen bonding potential |

| Azetidin-1-yl(4-hexylphenyl)methanone | C₁₆H₂₃NO | 245.36 | 4-hexylphenyl | 73% | Enhanced lipophilicity |

| JNJ-42226314 | C₂₆H₂₄FN₅O₂S | 513.56 | Thiazole, fluorophenylindole | N/A | MAGL inhibitor |

| AZD1979 | C₂₆H₂₇N₃O₄ | 445.51 | Spiro-oxetanylazetidinyl | N/A | MCHR1 antagonist |

Biological Activity

Azetidin-1-yl(5-chloropyrazin-2-yl)methanone is a heterocyclic compound characterized by its unique structural features, combining an azetidine ring with a chloropyrazine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and structure-activity relationships (SAR).

- Molecular Formula : C₈H₈ClN₃O

- Molecular Weight : 197.62 g/mol

- CAS Number : 915948-98-0

The synthesis typically involves the reaction of 5-chloropyrazine-2-carboxylic acid with azetidine, utilizing coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds related to chloropyrazine derivatives. For instance, chloropyrazine-tethered hybrids have shown significant antibacterial activity against various strains, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) were compared to standard antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of Chloropyrazine Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound A | B. subtilis | 20 | |

| Compound B | S. aureus | 15 | |

| Compound C | E. coli | 25 | |

| Compound D | P. aeruginosa | 30 |

Antiproliferative Activity

In vitro studies have demonstrated that this compound exhibits antiproliferative effects against prostate cancer cell lines (DU145). The IC₅₀ values for related compounds ranged from 18 ± 2 to 132 ± 2 µg/mL, indicating varying degrees of potency. The presence of electron-withdrawing groups significantly enhanced the activity .

Table 2: Antiproliferative Activity Against Prostate Cancer Cell Lines

The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed that the compound interacts with specific molecular targets, potentially inhibiting key enzymes or receptors involved in disease processes. Molecular docking studies suggest that these interactions stabilize binding at active sites of relevant proteins .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study assessed the efficacy of chloropyrazine-linked hybrids in treating bacterial infections and found significant activity against resistant strains, suggesting potential therapeutic applications in infectious diseases .

- Anticancer Potential : In another study focusing on prostate cancer cell lines, compounds derived from this compound were shown to inhibit cell proliferation effectively, with structure modifications leading to enhanced potency .

- In Silico Studies : Computational studies have supported the biological findings by predicting favorable interactions between the compound and its targets, reinforcing its potential as a lead compound in drug discovery .

Q & A

Q. What are the recommended synthetic routes for Azetidin-1-yl(5-chloropyrazin-2-yl)methanone, and how can intermediates be characterized?

The synthesis typically involves coupling azetidine derivatives with functionalized pyrazine precursors. A reductive amination or nucleophilic substitution strategy is often employed, as seen in analogous azetidinyl methanone syntheses . Key intermediates should be characterized via:

Q. How can the crystal structure of this compound be resolved, and what software is recommended for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) improves resolution. For refinement, use SHELX suite (SHELXL for refinement, SHELXS for structure solution), which is robust for small molecules and supports twinning analysis . Example parameters:

| Parameter | Value |

|---|---|

| Space group | Monoclinic (P21/c) |

| Unit cell dimensions | a = 6.07 Å, b = 18.69 Å, c = 14.97 Å |

| Refinement R-factor | <0.05 |

| Reference structural data from similar azetidinyl methanones . |

Advanced Research Questions

Q. What strategies mitigate contradictions in biological activity data for this compound, particularly in enzyme inhibition assays?

Discrepancies may arise from assay conditions (e.g., substrate concentration, pH) or off-target effects. To address this:

- Dose-response curves : Use at least 10 concentrations to calculate IC50 values accurately.

- Selectivity profiling : Test against related enzymes (e.g., FAAH, COX-2) to rule out off-target activity, as demonstrated for JNJ-42226314, a structurally related MAGL inhibitor .

- Cellular assays : Validate target engagement via 2-arachidonoylglycerol (2-AG) level measurements in neuronal cells .

Q. How can computational modeling predict the binding mode of this compound to enzymatic targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (AMBER or GROMACS) are effective. Key steps:

- Protein preparation : Retrieve MAGL or analogous enzyme structures from PDB (e.g., 3HJU).

- Ligand parameterization : Assign partial charges using Gaussian09 at the B3LYP/6-31G* level.

- Binding free energy : Calculate via MM-PBSA, focusing on residues critical for catalytic activity (e.g., Ser122, Asp239 in MAGL) .

Q. What are the challenges in optimizing solubility for in vivo studies, and how can salt formation address this?

this compound’s low aqueous solubility (<0.1 mg/mL) limits bioavailability. Strategies include:

- Salt formation : Co-crystallization with fumaric acid (as in related azetidinyl methanones) improves solubility by 10-fold .

- Nanoparticle formulation : Use polylactic-co-glycolic acid (PLGA) carriers to enhance dissolution rates. Validate via dynamic light scattering (DLS) and in vivo pharmacokinetics .

Data Interpretation & Validation

Q. How should researchers resolve conflicting NMR spectral data for azetidine ring protons?

Azetidine’s conformational flexibility causes splitting or broadening of signals. Solutions:

Q. What analytical methods are critical for assessing metabolic stability in hepatic microsomes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.